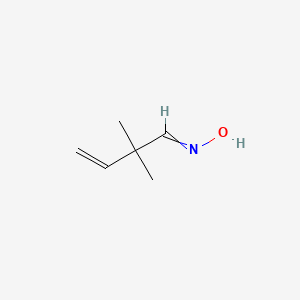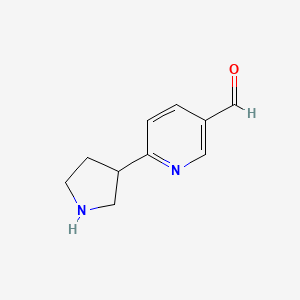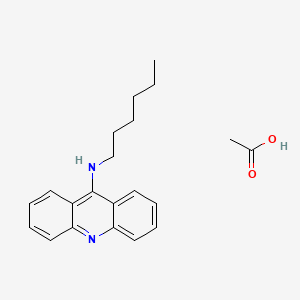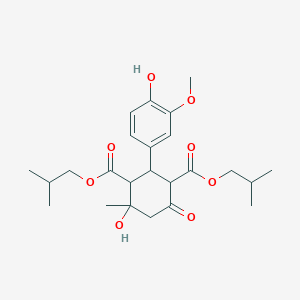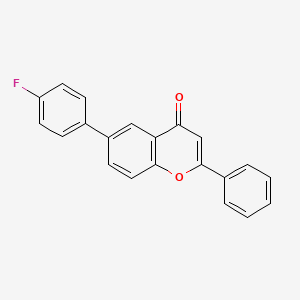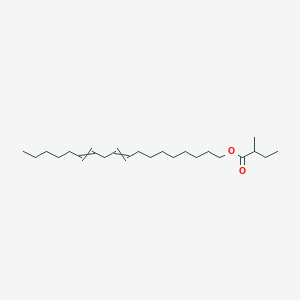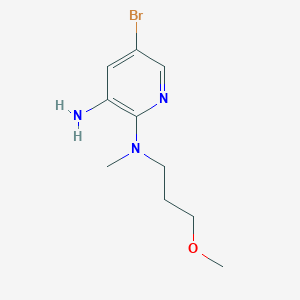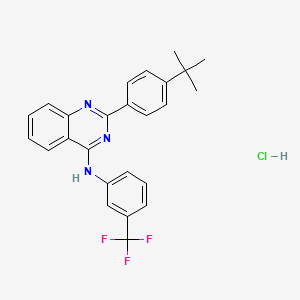
C25H23ClF3N3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C25H23ClF3N3 is a complex organic molecule that has garnered significant interest in various scientific fields This compound is characterized by its unique structural features, which include a trifluoromethyl group, a chloro group, and a nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C25H23ClF3N3 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the nitrogen-containing heterocycle through a cyclization reaction, followed by the introduction of the trifluoromethyl and chloro groups via electrophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
C25H23ClF3N3: undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under conditions that may include elevated temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
C25H23ClF3N3: has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which C25H23ClF3N3 exerts its effects is complex and involves multiple molecular targets and pathways. The trifluoromethyl and chloro groups play a crucial role in its reactivity, influencing its interactions with biological molecules. The nitrogen-containing heterocycle is often involved in binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
C25H23ClF3N3: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with trifluoromethyl and chloro groups, such as and .
Uniqueness: The presence of the nitrogen-containing heterocycle and the specific arrangement of functional groups in contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C25H23ClF3N3 |
|---|---|
分子量 |
457.9 g/mol |
IUPAC名 |
2-(4-tert-butylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C25H22F3N3.ClH/c1-24(2,3)17-13-11-16(12-14-17)22-30-21-10-5-4-9-20(21)23(31-22)29-19-8-6-7-18(15-19)25(26,27)28;/h4-15H,1-3H3,(H,29,30,31);1H |
InChIキー |
DPSFBOSUSUPKJR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC(=C4)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


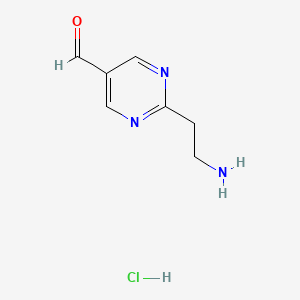

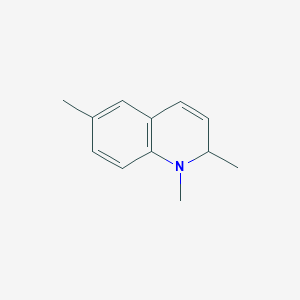
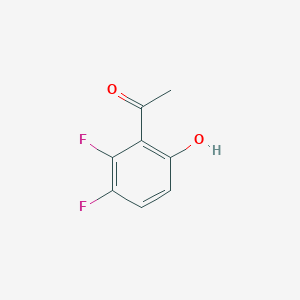
![[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12630004.png)

